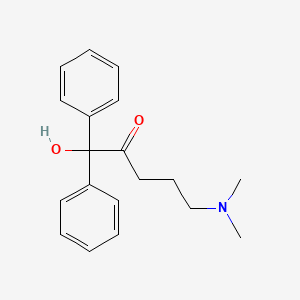

2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy-

CAS No.: 24860-74-0

Cat. No.: VC18481911

Molecular Formula: C19H23NO2

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24860-74-0 |

|---|---|

| Molecular Formula | C19H23NO2 |

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | 5-(dimethylamino)-1-hydroxy-1,1-diphenylpentan-2-one |

| Standard InChI | InChI=1S/C19H23NO2/c1-20(2)15-9-14-18(21)19(22,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,22H,9,14-15H2,1-2H3 |

| Standard InChI Key | IVAAVEHRGYTOQH-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a pentanone backbone substituted with dimethylamino, hydroxy, and diphenyl groups. Key structural attributes include:

-

IUPAC Name: 5-(Dimethylamino)-1-hydroxy-1,1-diphenylpentan-2-one

-

Molecular Formula: C₁₉H₂₃NO₂

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.098 g/cm³ | |

| Boiling Point | 437°C at 760 mmHg | |

| Flash Point | 218.1°C | |

| Vapor Pressure | 2.07 × 10⁻⁸ mmHg at 25°C | |

| Refractive Index | 1.565 | |

| LogP (Octanol-Water) | 2.83 |

The compound’s low vapor pressure and moderate lipophilicity suggest stability under standard conditions, making it suitable for laboratory handling .

Synthesis Methods

Key Synthetic Routes

The synthesis of this compound is achieved through multi-step organic reactions, often involving:

-

Nitrile Intermediate Formation: Reaction of diphenylacetonitrile with dimethylamino precursors under basic conditions .

-

Ketone Functionalization: Hydrolysis or oxidation of intermediates to introduce the ketone group .

-

Acid-Catalyzed Cyclization: Use of acidic catalysts (e.g., H₂SO₄) to facilitate cyclization and improve yield.

A representative pathway involves the reaction of 2,2-diphenyl-4-dimethylaminobutanenitrile with diethyl phosphite, followed by hydrolysis to yield the target compound .

Optimization Strategies

-

Catalyst Selection: DBU (1,8-Diazabicycloundec-7-ene) enhances reaction efficiency in toluene reflux .

-

Solvent Systems: Ethanol or acetic acid improves solubility of intermediates .

Pharmacological Data

Acute Toxicity

The subcutaneous LD₅₀ in mice indicates moderate toxicity, comparable to other tertiary amino ketones .

Pharmacodynamic Insights

-

Analgesic Potential: Structural analogs of this compound were explored in mid-20th-century research on synthetic opioids, though specific activity data remain limited .

-

Receptor Interactions: The dimethylamino group may interact with opioid receptors, but this hypothesis requires validation .

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.2 (s, 6H, N(CH₃)₂), 3.4 (m, 2H, CH₂N), 7.2–7.4 (m, 10H, Ar-H) | |

| IR (KBr) | 1680 cm⁻¹ (C=O), 3400 cm⁻¹ (O-H) | |

| MS (EI) | m/z 297 (M⁺), 254 (M⁺–C₃H₇N) |

Chromatographic Methods

-

HPLC: Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Applications

Organic Synthesis

-

Building Block: Used in the synthesis of complex molecules via its ketone and amino alcohol functionalities.

-

Phosphonate Derivatives: Reacts with diethyl phosphite to form pyranoquinolinylphosphonates with antioxidant properties .

Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume